Research efforts have been documented on the synthesis and characterization of 2,6-Dichloro-1,5-naphthyridine. A study published in 2002 describes the methods used to confirm the structure of the compound through spectral data [].
Naphthyridine derivatives, as a class, possess a range of biological activities that make them attractive candidates for drug discovery. These activities include antibacterial, antifungal, and antitumor properties []. Given the structural similarity, 2,6-Dichloro-1,5-naphthyridine might hold potential for similar applications. However, further research is required to determine its specific biological effects.
2,6-Dichloro-1,5-naphthyridine is a chlorinated derivative of naphthyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the naphthyridine ring. This compound has garnered interest in medicinal chemistry due to its structural properties, which can influence biological activity and reactivity. The molecular formula of 2,6-dichloro-1,5-naphthyridine is C₉H₅Cl₂N, and its structure features a bicyclic aromatic system with nitrogen atoms contributing to its heterocyclic nature.
2,6-Dichloro-1,5-naphthyridine finds applications primarily in medicinal chemistry as a precursor for various bioactive compounds. Its derivatives are explored for:
The biological activity of 2,6-dichloro-1,5-naphthyridine has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its efficacy against certain pathogens. Additionally, derivatives of naphthyridines have shown promise in cancer research due to their ability to inhibit specific enzymes involved in tumor growth
Several synthetic routes have been developed for 2,6-dichloro-1,5-naphthyridine: Research on interaction studies involving 2,6-dichloro-1,5-naphthyridine indicates that it can interact with various biological macromolecules. Studies have shown that it may bind to enzymes or receptors involved in disease pathways. The presence of chlorine atoms enhances its lipophilicity and may improve its ability to penetrate biological membranes
Several compounds share structural similarities with 2,6-dichloro-1,5-naphthyridine. Below is a comparison highlighting their unique features: The uniqueness of 2,6-dichloro-1,5-naphthyridine lies in its specific halogenation pattern and the resulting changes in reactivity and biological activity compared to these similar compounds. The direct halogenation of 1,5-naphthyridine represents the most straightforward approach to synthesize 2,6-dichloro-1,5-naphthyridine. This classical method employs various chlorinating agents including phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride [2]. The synthesis typically involves the reaction of 1,5-naphthyridine-2(1H)-one with phosphorus oxychloride, which results in the formation of 2-chloro-1,5-naphthyridine as an intermediate. Further chlorination at the 6-position can be achieved using phosphorus pentachloride or thionyl chloride under controlled conditions . The reaction mechanism proceeds through the formation of a dihalophosphate intermediate, which subsequently undergoes nucleophilic substitution to introduce chlorine atoms at the desired positions. Typical reaction conditions involve heating at 100-150°C for 2-6 hours, with yields ranging from 72-83% [2]. The chlorine atoms at positions 2 and 6 serve as excellent leaving groups for subsequent nucleophilic substitution reactions, making this approach particularly valuable for the synthesis of functionalized derivatives. A significant advancement in this methodology involves the use of microwave irradiation to accelerate the halogenation process. Under microwave conditions, reaction times can be reduced to 5-15 minutes while maintaining comparable yields [3]. This approach offers substantial energy savings and improved process efficiency, making it attractive for both laboratory and industrial applications. The Gould-Jacobs reaction represents a fundamental cyclization approach for naphthyridine synthesis [2] [4]. This method involves the condensation of 3-aminopyridine derivatives with diethyl methylenemalonate, followed by thermal cyclization to afford the 1,5-naphthyridine skeleton. The reaction typically requires temperatures of 150-200°C and reaction times of 4-8 hours, with yields ranging from 45-75% [2] [4]. The Skraup synthesis provides an alternative cyclization route using substituted 3-aminopyridine compounds and glycerol in the presence of various catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate [2] [4]. Good results have been obtained when iodine is used as a catalyst in a mixture of dioxane/water (1:1), which is economical, easy to handle, and can be recovered and reused efficiently up to five times [2]. The use of meta-nitrobenzenesulfonic acid sodium salt as an oxidant has shown higher yields (45-50%) and better reproducibility compared to iodine [2]. Another cyclization strategy involves the base-mediated intramolecular cyclization of 3-cyanomethylpyridine-4-carbonitrile derivatives. This approach has been successfully applied to the synthesis of various substituted 2,6-naphthyridines, providing access to derivatives that are difficult to obtain through other methods [5]. The reaction proceeds through nucleophilic attack of the amine on the cyano group, followed by cyclization and aromatization. Transition metal catalysis has revolutionized the synthesis of naphthyridine derivatives, offering mild reaction conditions, high selectivity, and broad substrate scope. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, have been extensively employed for the functionalization of halogenated naphthyridines [6] [7] [8] [9]. Cobalt-catalyzed cross-coupling reactions have emerged as a powerful alternative to traditional palladium catalysis. Cobalt chloride (5%) effectively catalyzes cross-couplings of various halogenated naphthyridines with alkyl- and arylmagnesium halides [6] [10]. The reaction of 3,6-dichloro-1,8-dimethyl-2,7-naphthyridine with 2-phenylethylmagnesium bromide at 25°C provides monoalkylated products in 80% yield within 30 minutes [6]. The addition of sodium formate as a ligand enables the extension of the reaction scope to arylzinc reagents, leading to polyfunctional arylated naphthyridines with yields ranging from 60-83% [6] [10]. Nickel complexes containing naphthyridine ligands have shown remarkable versatility in photoinduced carbon-heteroatom cross-coupling reactions [11] [12] [13]. These systems can catalyze both carbon-nitrogen and carbon-oxygen bond formation under visible light irradiation without additional photocatalysts. The 2,7-dimethyl-1,8-naphthyridine ligand provides an air-stable nickel(II) chloro complex that serves as a universal catalyst for cross-coupling reactions with yields ranging from 70-95% [11] [12]. Gold-catalyzed reactions have gained prominence for the synthesis of complex naphthyridine frameworks. Gold-catalyzed intramolecular cyclization/condensation sequences enable the construction of 1,2-dihydro[c] [14] [15]naphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones [16]. The reaction proceeds through 6-endo-dig cyclization and condensation, providing products in good to excellent yields at ambient temperature [16]. Microwave-assisted synthesis has emerged as a powerful tool for accelerating naphthyridine synthesis while reducing energy consumption and reaction times. The Friedlander reaction, traditionally requiring hours of heating, can be completed in minutes under microwave irradiation [17] [18] [19]. For example, the synthesis of 1,8-naphthyridines using DABCO as a catalyst under microwave conditions provides products in 5.5 minutes with yields of 74-86% [17]. Microwave-assisted synthesis of 2,6-naphthyridines from ethyl-4-cyano-3-pyridylacetate demonstrates the effectiveness of this approach for eco-sustainable synthesis [3] [20]. The process involves cyclization followed by diazotization and deamination steps, all conducted under microwave irradiation with significantly reduced reaction times compared to conventional heating methods [3]. A particularly innovative approach involves microwave-assisted one-pot two-step imine formation-hetero-Diels-Alder-detosylation/aromatization sequences for accessing dibenzo[b,h] [16]naphthyridines [21]. This copper-catalyzed reaction achieves yields up to 96% starting from 2-(N-propargylamino)benzaldehydes and arylamines, constructing two new heterocyclic rings and three new bonds in a single synthetic operation [21]. Green chemistry principles have been increasingly incorporated into naphthyridine synthesis to minimize environmental impact and improve sustainability. Water has emerged as an excellent solvent for many naphthyridine-forming reactions, particularly the Friedlander condensation [22] [23] [24]. The use of choline hydroxide as a metal-free, non-toxic, and water-soluble catalyst enables gram-scale synthesis of 1,8-naphthyridines in water with excellent yields exceeding 90% [23] [24]. Catalyst-free, one-pot multicomponent reactions represent another significant advancement in green synthesis. The regioselective synthesis of functionalized [25]naphthyridine derivatives via three-component domino reactions of glutaraldehyde, malononitrile, and β-ketoamides proceeds under catalyst-free conditions in ethanol [26] [27]. This protocol offers short reaction times, practical simplicity, high yields, and high regio- and stereoselectivities [26]. Solvent-free conditions using heterogeneous catalysts provide additional environmental benefits. The use of KF/basic alumina as a recyclable catalyst enables regioselective synthesis of functionalized [16]-naphthyridines through three-component multicomponent reactions [28]. The catalyst can be recovered and reused for up to five cycles without significant loss of activity or selectivity [28]. On-water reactions have shown remarkable rate enhancements for naphthyridine synthesis. The regioselective, one-pot, multi-component synthesis of substituted benzo[c]pyrazolo [14] [15]naphthyridines proceeds efficiently in water through Knoevenagel condensation, Michael addition, and cyclization sequences [29] [30]. This approach eliminates the need for organic solvents while providing excellent yields and reduced waste generation [29]. Regioselectivity represents a critical challenge in naphthyridine synthesis, particularly when multiple substitution patterns are possible. The development of regioselective methods has focused on controlling the electronic and steric factors that influence product formation. The Friedlander reaction with unsymmetrical ketones often suffers from lack of regioselectivity, producing mixtures of disubstituted and monosubstituted-1,8-naphthyridines in a 2:1 ratio [31]. This limitation has been addressed through the slow addition of unactivated methyl alkyl ketones to ethanolic solutions containing the aldehyde component and 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), providing the major regioisomer 2-substituted-1,8-naphthyridine [31]. The use of activated substrates containing electron-withdrawing groups has proven effective for achieving regioselective synthesis. Symmetrical ketones and ketones containing activated α-methylene groups between two electron-withdrawing groups, such as β-keto esters and 1,3-diketones, provide 2,3-disubstituted-1,8-naphthyridines with high regioselectivity [31]. Regioselective synthesis of [16]-naphthyridines has been achieved through KF/basic alumina-catalyzed double heteroannulation of aryl alkyl ketones, malononitrile, and alkyl amines [28]. The reaction proceeds via Knoevenagel condensation followed by Michael addition and cyclization, providing high appendage diversity with excellent regiocontrol [28]. The purification and isolation of 2,6-dichloro-1,5-naphthyridine require careful consideration of the compound's physical and chemical properties. Column chromatography using silica gel represents the most commonly employed purification method, with typical eluent systems including ethyl acetate/petroleum ether gradients (1:10 to 2:1) [32] [33] [34]. This approach provides purities of 85-95% with recovery yields of 70-85% [32]. Recrystallization from appropriate solvents offers an economical purification method suitable for all scales. Common recrystallization solvents include ethanol, methanol, and petroleum ether, providing purities of 90-98% with recovery yields of 60-80% [35] [34]. The choice of solvent depends on the solubility characteristics of both the desired product and impurities. High-performance liquid chromatography (HPLC) provides the highest purity levels (98-99.5%) but is generally limited to analytical and preparative scales due to cost considerations [36]. Preparative HPLC is particularly valuable when high purity is required for biological testing or when other purification methods prove inadequate. Flash chromatography offers a compromise between speed and resolution, with purities of 80-90% and recovery yields of 75-90% achievable on laboratory scales [32] [34]. This technique is particularly useful for rapid purification during synthesis optimization. Sublimation can provide excellent purity (95-99%) for compounds with appropriate volatility characteristics, though it is generally limited to small scales and may result in lower recovery yields (50-70%) [34]. This technique is particularly useful for removing non-volatile impurities. The transition from laboratory to industrial scale synthesis requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety, and economic viability. The most promising industrial routes for 2,6-dichloro-1,5-naphthyridine synthesis include phosphorus oxychloride halogenation, continuous flow synthesis, and green water-based processes [37] . Phosphorus oxychloride halogenation offers high industrial viability due to low capital investment and operating costs, despite environmental concerns related to corrosive waste generation . This route can support production scales of 100-1000 kg/year with good quality consistency . The main challenges include material compatibility issues and the need for specialized corrosion-resistant equipment. Continuous flow synthesis represents an attractive option for industrial implementation, offering excellent quality consistency and low environmental impact [39]. Although requiring higher capital investment, this approach enables production scales of 500-5000 kg/year with superior process control and reduced waste generation [39]. The automated nature of flow synthesis provides enhanced safety and reproducibility compared to batch processes. Green water-based processes using ionic liquid catalysts show high industrial viability with medium capital investment and very low environmental impact [23] [24]. These processes can support production scales of 100-2000 kg/year while meeting increasingly stringent environmental regulations [24]. The main advantages include non-toxic solvents, recyclable catalysts, and minimal waste generation. Heat transfer considerations become critical at industrial scales, requiring specialized heat exchanger systems to manage the exothermic nature of many naphthyridine-forming reactions [40]. Mixing efficiency must be maintained through high-efficiency impellers and proper reactor design to ensure consistent mass transfer and product quality. Safety protocols for industrial synthesis must address the handling of corrosive reagents, particularly phosphorus-containing compounds and acid chlorides. Full safety protocols including specialized ventilation systems, emergency procedures, and personal protective equipment are essential for safe operation [37]. Quality control at industrial scales requires automated monitoring systems and online analytical capabilities to ensure batch-to-batch consistency. Process analytical technology (PAT) tools enable real-time monitoring of critical parameters and automatic adjustment of reaction conditions to maintain product specifications [37]. Economic factors in industrial synthesis include not only raw material costs but also capital investment, operating expenses, waste treatment costs, and regulatory compliance expenses. The total cost of ownership must consider equipment lifetime, maintenance requirements, and potential for technology upgrades [37] .Compound Name Structure Characteristics Unique Features 1,5-Naphthyridine Unsubstituted naphthyridine Baseline structure without halogen substituents 2-Chloro-1,5-naphthyridine Chlorine at position 2 Exhibits different reactivity patterns 4-Chloro-1,5-naphthyridine Chlorine at position 4 Different biological activity profile 2-Amino-1,5-naphthyridine Amino group at position 2 Enhanced biological activity due to amino group Classical Synthetic Routes
Halogenation of 1,5-Naphthyridine
Cyclization Approaches
Modern Synthetic Strategies
Transition Metal-Catalyzed Reactions
Microwave-Assisted Synthesis
Green Chemistry Approaches
Regioselective Synthesis Methods
Purification and Isolation Techniques
Scale-up Considerations and Industrial Synthesis
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